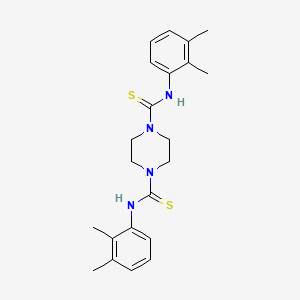

N,N'-bis(2,3-dimethylphenyl)-1,4-piperazinedicarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves intricate chemical procedures aimed at combining specific functionalities to achieve desired properties. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized to study their biofilm and MurB inhibitory activities against bacterial strains, showcasing the complexity and potential biological relevance of similar compounds (Ahmed E. M. Mekky, S. Sanad, 2020). This highlights the intricate nature of synthesizing compounds with piperazine backbones and their potential biomedical applications.

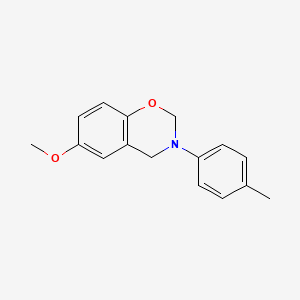

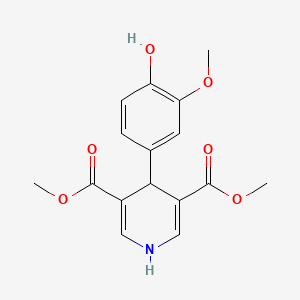

Molecular Structure Analysis

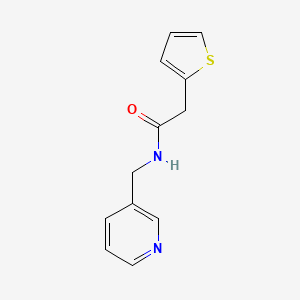

The molecular structure of compounds similar to N,N'-bis(2,3-dimethylphenyl)-1,4-piperazinedicarbothioamide plays a crucial role in determining their chemical behavior and interactions. Crystal structure determination of related compounds provides insights into their spatial arrangement and potential for forming stable structures with specific properties. For example, the crystal structure of N,N′-bis((thiophene-2-carboxamide)propyl)piperazine was determined, revealing insights into its molecular arrangement and potential applications (A. Balaban, N. Çolak, H. Ünver, B. Erk, T. N. Durlu, D. M. Zengin, 2008).

Chemical Reactions and Properties

The chemical reactivity and properties of N,N'-bis(2,3-dimethylphenyl)-1,4-piperazinedicarbothioamide and related compounds are influenced by their molecular structure. These properties dictate the compound's potential interactions and reactivity with other molecules, determining its suitability for various applications. For instance, the study of bis(benzofuran-enaminone) hybrids possessing a piperazine linker explored versatile precursors for the synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines), indicating the diverse reactivity of piperazine-containing compounds (Ahmed E. M. Mekky, M. S. Ahmed, S. Sanad, Zeinab A. Abdallah, 2021).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are essential for determining their practical applications. The synthesis and study of molecular solids from symmetrical bis(piperazine-2,5-diones) with open and closed monomer conformations provide valuable data on the physical properties of piperazine-derived compounds, showcasing their potential for creating materials with specific characteristics (Nathan W. Polaske, G. Nichol, L. Szábo, B. Olenyuk, 2009).

Scientific Research Applications

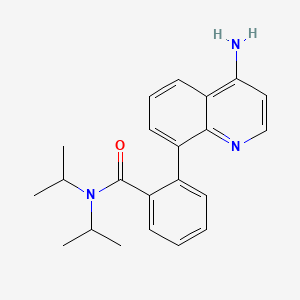

DNA Binding and Cytotoxicity

A study conducted by Wakelin et al. (2003) synthesized a series of bis(9-aminoacridine-4-carboxamides) linked with various chains, including a semirigid charged piperazine-containing chain, designed for DNA bisintercalation. This research aimed at understanding the relationship between DNA binding, cytotoxicity, and cell cycle arrest. The compounds demonstrated bifunctional intercalation into DNA, confirming their potential as cytotoxic agents due to slow dissociation from DNA, which could inhibit transcription. Interestingly, the cellular response to these bisintercalating threading agents was found to be complex, with no simple relationships between structure, cytotoxicity, and cell cycle arrest, highlighting the intricate dynamics between drug design, DNA interaction, and therapeutic efficacy (Wakelin et al., 2003).

Antibacterial and Biofilm Inhibition

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker and evaluated their antibacterial and cytotoxic activities. One compound, in particular, showed significant antibacterial efficacy against E. coli, S. aureus, and S. mutans strains, surpassing the reference antibiotic Ciprofloxacin in biofilm inhibition activities. This research underscores the potential of piperazine-linked compounds in addressing bacterial infections and biofilm-related challenges, offering a promising direction for developing new antibacterial agents (Mekky & Sanad, 2020).

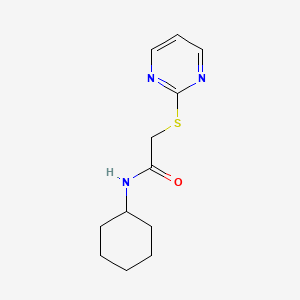

HIV-1 Reverse Transcriptase Inhibition

Romero et al. (1994) discovered and synthesized analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, evaluating them for their inhibition of HIV-1 reverse transcriptase (RT). This research led to the identification of bis(heteroaryl)piperazines (BHAPs) that were significantly more potent than the lead molecule, marking a critical step in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors. This work not only contributed to understanding the structural requirements for potent RT inhibition but also highlighted the potential of piperazine-containing compounds in antiviral therapy (Romero et al., 1994).

Safety and Hazards

properties

IUPAC Name |

1-N,4-N-bis(2,3-dimethylphenyl)piperazine-1,4-dicarbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4S2/c1-15-7-5-9-19(17(15)3)23-21(27)25-11-13-26(14-12-25)22(28)24-20-10-6-8-16(2)18(20)4/h5-10H,11-14H2,1-4H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFSTVMTSBUSTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)N2CCN(CC2)C(=S)NC3=CC=CC(=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(2,3-dimethylphenyl)piperazine-1,4-dicarbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)

![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)

![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)

![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)

![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)

![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)

![[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)